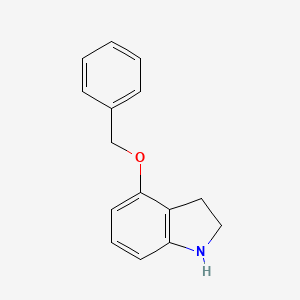

4-Benzyloxy-2,3-dihydro-1H-indole

説明

Historical Perspectives and Evolution of Research on 4-Benzyloxy-2,3-dihydro-1H-indole

While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation is a logical extension of the well-documented synthesis of its aromatic precursor, 4-benzyloxyindole (B23222). The synthesis of 4-benzyloxyindole was reported in Organic Syntheses, a highly respected collection of detailed and reliable synthetic procedures. orgsyn.org This preparation involves a multi-step sequence starting from 2-methyl-3-nitrophenol. orgsyn.org

The evolution of research on this compound is intrinsically linked to the broader interest in indole (B1671886) and indoline (B122111) derivatives as pharmacophores. The initial focus was likely on the fundamental reactions and manipulations of this scaffold. Over time, as the demand for novel therapeutic agents grew, researchers began to utilize this compound as a key intermediate to introduce specific functionalities required for biological activity. Its commercial availability from various chemical suppliers today is a testament to its established role in contemporary organic synthesis. scbt.com

The conversion of 4-benzyloxyindole to this compound is typically achieved through standard reduction methods. Catalytic hydrogenation using reagents like palladium on carbon or Raney nickel is a common and efficient approach for the reduction of the indole double bond to the corresponding indoline. orgsyn.org

Significance of the Dihydroindole Scaffold in Contemporary Chemical Science

The dihydroindole, or indoline, scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This recurring presence suggests an evolutionary selection for this particular arrangement of atoms that allows for favorable interactions with biological targets.

The significance of the dihydroindole scaffold, and by extension, this compound as a precursor, lies in its role in the development of novel pharmaceuticals. Derivatives of this scaffold have been explored for a range of biological activities, including potential anti-cancer and anti-inflammatory properties. chemimpex.com Furthermore, its application extends to the synthesis of compounds targeting neurological disorders. chemimpex.com The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's pharmacological profile.

Beyond pharmaceuticals, the dihydroindole structure is of interest in materials science. The incorporation of this moiety can influence the electronic and physical properties of polymers and coatings, leading to the development of advanced materials with specific, desirable characteristics. chemimpex.com

Research Trajectories and Future Directions for this compound

The future of research involving this compound is poised to follow several key trajectories. In medicinal chemistry, the focus will likely be on its use in the synthesis of highly specific ligands for a variety of biological targets. The development of new synthetic methodologies that allow for more efficient and diverse functionalization of the indoline core will be crucial. This will enable the creation of libraries of novel compounds for high-throughput screening against various diseases.

A significant area of future development lies in the synthesis of complex natural products and their analogs. Many biologically active natural products contain the indole or indoline nucleus, and this compound serves as a key starting material for accessing the 4-hydroxyindoline core present in some of these molecules.

Furthermore, the exploration of this compound in the development of new classes of materials is an expanding field. Its use in creating novel organic semiconductors, light-emitting diodes (OLEDs), and other functional materials is an area of active investigation. The ability to precisely control the electronic properties of the final material through chemical modification of the starting indoline is a key driver of this research.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 4-(Benzyloxy)-2,3-dihydro-1H-indole |

| Synonym | 4-Benzyloxyindoline |

| CAS Number | 885278-77-3 scbt.com |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenylmethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWYAALXDJSCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652937 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-77-3 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Benzyloxy 2,3 Dihydro 1h Indole

Established Synthetic Routes to 4-Benzyloxy-2,3-dihydro-1H-indole

The synthesis of this compound can be achieved through several established methods, primarily involving the manipulation of indole (B1671886) precursors.

Reductive Transformations of 4-Benzyloxyindole (B23222) Precursors

A primary route to this compound involves the reduction of 4-benzyloxyindole. The Leimgruber-Batcho indole synthesis is a well-documented method for preparing 4-benzyloxyindole, which can then be reduced to the desired dihydroindole. orgsyn.orgresearchgate.net This synthesis starts from 2-methyl-3-nitrophenol, which is benzylated to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to yield (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org Subsequent reductive cyclization using reagents like Raney nickel and hydrazine (B178648) hydrate (B1144303) affords 4-benzyloxyindole. orgsyn.org The final step to obtain this compound would involve the reduction of the indole ring, for which various methods can be employed. nih.gov For instance, sodium cyanoborohydride in acetic acid is a known reagent for the reduction of indoles. chemicalforums.com

Another approach involves the reduction of nitro-aromatic intermediates, a common strategy in classical indole syntheses like the Reissert and Bartoli methods. researchgate.netyoutube.com These methods ultimately lead to an indole core that can be subsequently reduced.

Condensation Reactions in Dihydroindole Core Formation

The formation of the dihydroindole core can also be achieved through condensation reactions. For example, the condensation of 2-methoxy-Δ¹-pyrroline with a suitably substituted phenylacetonitrile (B145931) can lead to an α-aryl-α-pyrrolidin-2-ylideneacetonitrile. rsc.org This intermediate can then undergo intramolecular nucleophilic aromatic substitution to form the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring system, a related but more complex structure. rsc.org While not a direct synthesis of this compound, this illustrates the principle of building the dihydroindole core through condensation.

A more direct conceptual approach could involve the Knoevenagel condensation of isatins with compounds like cyanoacetic acid, followed by a series of transformations including reduction of the resulting double bond and other functional groups to yield 2,3-dihydroindole derivatives. nih.gov

Multi-Step Organic Synthesis Approaches

Multi-step syntheses provide a versatile platform for constructing this compound, often allowing for the introduction of various substituents. A general strategy involves the synthesis of a substituted indole followed by reduction. For example, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, is a classic method for creating the indole ring system. google.com By choosing the appropriate substituted phenylhydrazine and carbonyl compound, a precursor to 4-benzyloxyindole can be synthesized, which is then reduced.

Automated multi-step continuous flow synthesis has emerged as a powerful tool for the rapid and efficient production of complex molecules. nih.govnih.govsyrris.jp This methodology could be adapted for the synthesis of this compound, offering advantages in terms of reaction time and yield. nih.govnih.gov

Below is a table summarizing key intermediates and reactions in the synthesis of this compound and its precursors.

| Starting Material | Key Intermediate(s) | Reaction Type | Product |

| 2-Methyl-3-nitrophenol | 6-Benzyloxy-2-nitrotoluene, (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Benzylation, Condensation, Reductive Cyclization | 4-Benzyloxyindole |

| 4-Benzyloxyindole | - | Reduction | This compound |

| Isatins | (2-Oxoindolin-3-yl)acetonitriles | Knoevenagel Condensation, Reduction | 2,3-Dihydroindole derivatives |

| Phenylhydrazines and Carbonyl Compounds | Indole derivatives | Fischer Indole Synthesis | Indole Precursors |

Advanced Synthetic Transformations Involving this compound and Its Analogs

Once this compound is obtained, it can be further modified to create a diverse range of analogs with potential applications in various fields, including pharmaceuticals and materials science. chemimpex.com

Functionalization and Derivatization Strategies

The 2,3-dihydroindole scaffold is amenable to various functionalization and derivatization strategies. The nitrogen atom of the dihydroindole ring can be alkylated or acylated to introduce new functional groups. nih.gov Furthermore, C-H functionalization of the indole ring is a powerful tool for introducing aryl groups and other substituents. acs.org For instance, palladium-catalyzed C-H arylation of free (NH) indoles with aryl iodides has been demonstrated for the C4-position of the indole ring. acs.org Although this is shown on an indole rather than a dihydroindole, similar principles could potentially be applied.

The synthesis of new 1-acyloxyindole derivatives has been achieved through a process involving the reaction of conjugate ketoesters with alcohols in the presence of SnCl₂·2H₂O, followed by acylation. nih.gov This highlights the potential for functionalizing the nitrogen of the indole ring system.

Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach minimizes waste, reduces the number of purification steps, and accelerates the discovery of novel chemical entities. nih.govresearchgate.net While direct synthesis of this compound via an MCR is not prominently documented, the principles of MCRs are widely applied to create structurally diverse libraries of related heterocyclic compounds, including indole and indoline (B122111) analogs. nih.gov

Several key MCRs are instrumental in generating complex scaffolds:

The Ugi Reaction : This four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govresearchgate.net The modularity of the Ugi reaction allows for extensive variation in the final product structure, making it a powerful tool for creating libraries of compounds for biological screening. nih.gov

The Passerini Reaction : A three-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. This reaction provides three points of diversity for rapid library generation. nih.gov

The Bucherer–Bergs Reaction : This reaction synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium (B1175870) carbonate (or ammonia (B1221849) and carbon dioxide). It is particularly useful for creating spirocyclic structures. nih.gov

Tandem processes, where a single reaction setup initiates a cascade of subsequent bond-forming events, are often coupled with MCRs. For instance, an Ugi reaction product can be designed to undergo a subsequent intramolecular cyclization, such as a Dieckmann condensation or a Buchwald-Hartwig amination, to rapidly build complex heterocyclic systems from simple precursors. beilstein-journals.org

Table 1: Overview of Key Multi-Component Reactions

| Reaction Name | Components | Key Product | Primary Advantage |

|---|---|---|---|

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High modularity (4 points of diversity) |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | High atom economy, 3 points of diversity |

| Bucherer–Bergs Reaction | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | Hydantoin (B18101) | Effective for synthesizing hydantoin rings |

| Hantzsch Reaction | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine (B1217469) | Efficient synthesis of dihydropyridine core |

Click Chemistry Approaches in Conjugate Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.govnih.gov This reaction joins a molecule containing a terminal alkyne with a molecule containing an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org This triazole ring acts as a robust linker, connecting two different molecular fragments. nih.gov

In the context of this compound, click chemistry provides a powerful method for its incorporation into larger, more complex systems, a process known as conjugate synthesis. To utilize this approach, the indoline scaffold must first be functionalized with either an azide or an alkyne group. This modified indoline can then be "clicked" onto a second molecule (e.g., a peptide, a fluorescent dye, a polymer, or another pharmacophore) that bears the complementary functional group. apjonline.in

The advantages of this approach are significant:

High Specificity : The reaction is highly regioselective, almost exclusively producing the 1,4-triazole isomer. organic-chemistry.org

Mild Conditions : The reaction proceeds under mild, often aqueous conditions, making it compatible with sensitive biological molecules. organic-chemistry.org

High Yields : Click reactions are known for their high efficiency and quantitative yields, simplifying purification. nih.gov

This methodology is instrumental in fields like drug discovery for creating targeted drug-delivery systems and in materials science for developing functional polymers. apjonline.in

Table 2: Conceptual Framework for Click Chemistry Conjugation

| Component A | Component B | Catalyst System | Product | Application Example |

|---|---|---|---|---|

| Alkyne-functionalized 4-Benzyloxyindoline | Azide-functionalized biomolecule | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | Indoline-triazole-biomolecule conjugate | Targeted drug delivery |

| Azide-functionalized 4-Benzyloxyindoline | Alkyne-functionalized fluorophore | Copper(I) source (e.g., CuI/DIPEA) | Indoline-triazole-fluorophore conjugate | Biological imaging probe |

Catalytic Approaches in the Synthesis of this compound and Its Analogs

Catalysis is fundamental to the modern synthesis of this compound and its derivatives. Catalytic methods offer high efficiency, selectivity, and the ability to perform transformations under milder conditions than stoichiometric reactions. Palladium-based catalysts and heterogeneous hydrogenation systems are particularly noteworthy.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov While a direct palladium-catalyzed synthesis of the parent 4-benzyloxyindoline is less common, these methods are invaluable for the synthesis of its analogs. Reactions such as the Suzuki-Miyaura coupling are used to join an aryl-boronic acid with an aryl halide. youtube.com For instance, a halogenated 4-benzyloxyindoline precursor could be coupled with various boronic acids to install diverse substituents on the aromatic ring, creating a library of analogs for structure-activity relationship (SAR) studies. youtube.com

Furthermore, palladium-catalyzed processes like aminocarbonylation can be used to introduce amide functionalities, which are prevalent in biologically active molecules. nih.gov These reactions typically involve the coupling of an aryl halide with an amine and carbon monoxide, mediated by a palladium catalyst, to form an amide bond. nih.gov The versatility of palladium catalysis allows for extensive functionalization of the indoline core structure.

Heterogeneous Catalysis for Hydrogenation

The most direct route to this compound is through the reduction of the corresponding indole, 4-benzyloxyindole. Heterogeneous catalytic hydrogenation is an ideal method for this transformation due to its efficiency and environmental benefits. nih.gov This process involves the use of a solid catalyst, typically a noble metal supported on a high-surface-area material, which can be easily filtered off and recycled after the reaction. nih.gov

A significant challenge in indole hydrogenation is achieving selective reduction of the C2=C3 double bond in the pyrrole (B145914) ring without over-reducing the benzene (B151609) rings or cleaving sensitive functional groups like the benzyl (B1604629) ether. nih.gov Research has demonstrated a highly effective and green methodology using Platinum on carbon (Pt/C) as the catalyst. nih.gov The reaction is performed in water, an environmentally benign solvent, and is activated by a Brønsted acid such as p-toluenesulfonic acid. This system successfully hydrogenates a wide variety of substituted indoles to their corresponding indolines in excellent yields at room temperature and under moderate hydrogen pressure. nih.gov

Table 3: Conditions for Heterogeneous Catalytic Hydrogenation of Indoles

| Catalyst | Activator | Solvent | Temperature | Pressure | Outcome |

|---|---|---|---|---|---|

| Pt/C | p-Toluenesulfonic acid | Water | Room Temperature | Moderate H₂ pressure | Excellent yields of indolines |

Base-Promoted Tandem Reactions

Base-promoted reactions are widely used in the synthesis of heterocyclic compounds to initiate condensation, cyclization, and rearrangement reactions. In the context of indoline synthesis, bases can be employed to trigger tandem sequences where multiple bonds are formed in a single operation. For example, a base can deprotonate a suitable precursor, generating a nucleophile that initiates an intramolecular or intermolecular reaction cascade.

While a specific base-promoted tandem reaction for the direct synthesis of this compound is not prominently featured, related strategies highlight the potential of this approach. For instance, metal-free, base-promoted multicomponent reactions using a simple base like sodium carbonate have been developed to link different heterocyclic scaffolds. rsc.org In other systems, strong bases like sodium hydride (NaH) have been shown to promote unexpected ring expansion reactions to access novel heterocyclic cores. nih.gov These examples underscore the power of bases to facilitate complex transformations, suggesting their utility in designing novel tandem strategies for synthesizing functionalized 4-benzyloxyindoline analogs.

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization of 4-Benzyloxy-2,3-dihydro-1H-indole and Related Compounds

Spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

While specific experimental spectra for this compound are not widely available in the cited literature, the expected spectral characteristics can be inferred from the analysis of closely related indole (B1671886) derivatives.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the indoline (B122111) core, the benzyloxy group, and the N-H proton. The protons of the benzyl (B1604629) group's phenyl ring would typically appear in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (-OCH₂-) would likely resonate around δ 5.0 ppm. The methylene (B1212753) protons of the dihydroindole ring at positions 2 and 3 would show signals in the aliphatic region, typically as triplets if coupled to each other. The aromatic protons on the indoline ring would have chemical shifts influenced by the benzyloxy and amino groups. The N-H proton signal can vary in its chemical shift and may appear as a broad singlet.

For instance, in related N-carbomethoxyindole derivatives, dynamic NMR processes due to hindered rotation around the N-C carbamate (B1207046) bond have been observed, leading to the broadening of signals at room temperature. scielo.org.mx Heating the sample can cause these signals to sharpen as the rotational barrier is overcome. scielo.org.mx

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for each carbon atom. The carbons of the phenyl ring of the benzyloxy group would appear in the aromatic region (δ 120-140 ppm). The benzylic carbon (-OCH₂-) would be found further downfield in the aliphatic region (around δ 70 ppm) due to the adjacent oxygen atom. The carbons of the indoline ring would also have characteristic shifts.

In a study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the ¹³C NMR spectrum recorded in DMSO-d6 showed a range of chemical shifts that helped to confirm the complex heterocyclic structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Observed Shifts for Related Compounds

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Observed in Related Indole Derivatives (ppm) |

|---|---|---|---|

| Indoline Aromatic-H | 6.5 - 7.2 | H-7 signal at 7.75 ppm in an N-carbomethoxyindole derivative scielo.org.mx | |

| Benzyl Aromatic-H | 7.2 - 7.5 | Aromatic protons generally appear between 6.5-8.4 ppm scielo.org.mx | |

| -OCH₂- (Benzylic) | ~5.0 | ~70 | |

| -CH₂- (Indoline C2) | ~3.0 - 3.5 | ~45-55 | |

| -CH₂- (Indoline C3) | ~3.0 - 3.5 | ~25-35 | |

| N-H | Variable | ||

| Indoline Aromatic-C | 110 - 150 | Signals observed at 105.25, 112.47, 120.37, 121.65, 123.28, 123.99, 127.74, 137.22, 144.93, 167.08 ppm in a complex indole derivative mdpi.com | |

| Benzyl Aromatic-C | 127 - 137 |

Note: Predicted values are estimates based on standard NMR correlation tables. Observed values are from the specified literature for related, but not identical, compounds.

IR spectroscopy is used to identify the functional groups in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H aromatic stretch: Signals slightly above 3000 cm⁻¹.

C-H aliphatic stretch: Signals slightly below 3000 cm⁻¹.

C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.

C-O ether stretch: A strong absorption in the 1000-1300 cm⁻¹ range, characteristic of the aryl ether linkage.

In the analysis of the parent compound, indoline (2,3-dihydro-1H-indole), characteristic IR absorption bands are well documented and provide a basis for comparison. nist.gov For complex indole derivatives, IR spectroscopy has been used to confirm the presence of various functional groups within the synthesized molecules. scielo.org.mx

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₅H₁₅NO, which corresponds to a monoisotopic mass of approximately 225.12 g/mol . scbt.com In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z 225. A common fragmentation pattern for benzyloxy compounds is the cleavage of the benzyl group, which would result in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). Other fragments would arise from the indoline ring system. For a related compound, N-phenethylbenzamide, which also has the molecular formula C₁₅H₁₅NO, the precursor ion [M+H]⁺ was observed at m/z 226.12269. nih.gov

Crystallographic Studies of this compound and Related Compounds

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been detailed in the searched literature, studies on related benzyloxy-substituted indole derivatives offer significant insights.

For example, the crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate was determined to be in the triclinic crystal system with a P-1 space group. researchgate.net The unit cell parameters were reported as a = 16.584(7) Å, b = 23.560(8) Å, c = 5.156(1) Å, α = 95.86(2)°, β = 93.77(3)°, and γ = 70.26(3)°. researchgate.net Another related compound, 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one, crystallizes in the monoclinic system. nih.gov These examples demonstrate the type of detailed structural information that can be obtained from X-ray diffraction analysis.

Table 2: Crystallographic Data for Related Benzyloxy-Indole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate | Triclinic | P-1 | a = 16.584(7) Å, b = 23.560(8) Å, c = 5.156(1) Å, α = 95.86(2)°, β = 93.77(3)°, γ = 70.26(3)° | researchgate.net |

| 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one | Monoclinic | P2₁/c | a = 6.9632 (4) Å, b = 35.846 (2) Å, c = 7.7879 (5) Å, β = 100.375 (3)° | nih.gov |

The crystal packing of indole derivatives is often stabilized by a network of intermolecular interactions. The N-H group of the indoline ring is a hydrogen bond donor, and the oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor.

In the crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate, molecules are linked by hydrogen bonds. researchgate.net Specifically, the N-H group of one molecule forms a hydrogen bond with an oxygen atom of a neighboring molecule. researchgate.net

Conformational Analysis through Potential Energy Scans

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles researchgate.net. While a specific PES scan for this compound is not available in the reviewed literature, the expected energy profile can be inferred from studies on its constituent parts: the indoline ring and the benzyloxy substituent (modeled by anisole (B1667542) and benzyl methyl ether).

The conformational landscape of this compound is primarily defined by the rotation around the C4-O, O-CH₂, and CH₂-C(phenyl) bonds.

A relaxed PES scan of the C3-C4-O-CH₂ dihedral angle would likely reveal a relatively low rotational barrier. For anisole, the rotational barrier of the methoxy (B1213986) group has been a subject of numerous studies, with the perpendicular conformer being a transition state acs.org. By analogy, rotation of the benzyloxy group out of the plane of the indoline's benzene (B151609) ring would be expected. The energy minima would correspond to conformations that balance the electronic effects of conjugation with steric repulsion between the benzyloxy group and the adjacent protons on the indoline ring.

The potential energy profile for the rotation around the C4-O-CH₂-C(phenyl) bond is expected to be more complex. Studies on benzyl methyl ether indicate the presence of at least three stable conformers corresponding to different values of the C-C-O-C dihedral angle nih.govuni-muenchen.de. This suggests that the potential energy surface for this rotation in this compound would also feature multiple local minima, corresponding to gauche and anti (trans) conformations of the benzyl group.

Finally, the rotation of the terminal phenyl ring, defined by the O-CH₂-C(phenyl)-C(phenyl) dihedral angle, is generally expected to have a low energy barrier, allowing for relatively free rotation at room temperature, unless sterically hindered by other parts of the molecule.

A qualitative representation of the expected potential energy profile for the rotation around the C4-O bond is shown below. This hypothetical scan illustrates the likely presence of energy minima for non-planar conformations and a transition state for the planar conformation, which would be destabilized by steric clashes.

| Rotational Coordinate | Expected Rotational Barrier | Notes |

| C3-C4-O-CH₂ | Low to moderate | The planar conformation is likely a high-energy state due to steric hindrance. |

| C4-O-CH₂-C(phenyl) | Moderate | Multiple energy minima corresponding to gauche and anti conformers are expected. |

| O-CH₂-C(phenyl)-C(phenyl) | Low | Relatively free rotation is anticipated. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Benzyloxy-2,3-dihydro-1H-indole, DFT studies offer a detailed understanding of its geometry, stability, and reactive sites. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to ensure accuracy. mdpi.com

Optimization of Molecular Geometry

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. nih.govyoutube.com For molecules with flexible components, like the benzyloxy group in this compound, this process is critical. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not available in the provided results, studies on similar structures, like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, show a good correlation between DFT-calculated parameters and those determined by X-ray crystallography. mdpi.comnih.gov This agreement validates the computational approach for predicting the geometry of related compounds.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is a hypothetical representation to illustrate the type of data obtained from DFT calculations, as specific data for this compound was not found in the search results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (indole) | 1.40 Å |

| C-O (ether) | 1.37 Å | |

| O-CH₂ | 1.43 Å | |

| Bond Angle | C-O-C (ether) | 118.0° |

| C-N-C (indole) | 109.5° | |

| Dihedral Angle | C-C-O-C | 178.5° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. schrodinger.comyoutube.combiomedres.us The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. biomedres.us

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For related benzyloxy derivatives, the HOMO-LUMO gap has been calculated to be around 4.33 eV, indicating good chemical stability. mdpi.comnih.gov Analysis of the HOMO and LUMO electron density distribution helps identify the regions most likely to be involved in chemical reactions.

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data) This table is a hypothetical representation. Specific FMO data for this compound was not available in the search results.

| Parameter | Energy (eV) |

| HOMO | -6.10 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) Mapping and Chemical Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. ias.ac.inchemrxiv.orgnih.govnih.gov It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to denote different potential regions. Typically, red areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack (e.g., around oxygen or nitrogen atoms). Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack (e.g., around hydrogen atoms). nih.govnih.gov Green areas signify neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the benzyloxy group and the nitrogen of the indoline (B122111) ring, highlighting these as key sites for interaction. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized view of molecular orbitals. wikipedia.orguni-muenchen.dewisc.eduresearchgate.netwisc.edu It localizes the electron density into Lewis-like structures, such as bonds and lone pairs, and quantifies delocalization effects through second-order perturbation theory.

This analysis reveals hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. The energy associated with these interactions (E(2)) indicates the strength of the delocalization. Higher E(2) values signify stronger interactions and greater molecular stability. For instance, interactions involving the lone pairs of the nitrogen and oxygen atoms with adjacent anti-bonding orbitals would be significant contributors to the stability of this compound.

Vibrational Frequency Calculations

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. mdpi.comresearchgate.net These calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to validate the optimized molecular structure. A good agreement between theoretical and experimental spectra confirms that the calculated geometry is a true minimum on the potential energy surface. nih.gov The analysis also provides a detailed assignment of the vibrational modes, linking specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. mdpi.comnih.govnih.govnih.govmdpi.comnih.govnih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations would involve placing the molecule into the active site of a specific protein target. The simulation algorithm then explores various binding poses and scores them based on a force field that estimates the binding energy. A lower binding energy (more negative score) indicates a more favorable and stable interaction. nih.gov

Studies on various indole (B1671886) derivatives have shown their potential to bind to a wide range of biological targets, including enzymes like cyclooxygenase (COX-2) and kinases, as well as receptors involved in neurological pathways. nih.govmdpi.com The docking results for this compound would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the nitrogen and oxygen atoms could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking with aromatic residues in the protein's active site.

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. For derivatives of this compound, docking studies have been instrumental in identifying their potential as inhibitors of various enzymes.

For instance, a study on 4-benzyloxy-2-trichloromethylquinazoline derivatives, which share a core structural motif, investigated their potential as inhibitors of Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS), a crucial antimalarial target. pandawainstitute.com The investigation revealed that certain derivatives exhibited high binding energies, suggesting a strong inhibitory potential. pandawainstitute.com Specifically, three designed molecules (S10, S23, and S64) showed significant binding affinities. pandawainstitute.com

Similarly, docking studies of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids against the S1P1 receptor, a target for autoimmune diseases, have been performed. These studies helped in understanding the structure-activity relationship and in optimizing the lead compounds for better potency. nih.gov

In another context, docking of 3a,4-dihydro-3H- pandawainstitute.compandawainstitute.comresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide derivatives with the K-Ras oncoprotein, a target in cancer, revealed promising interactions, with one compound exhibiting particularly strong binding affinity. thesciencein.org These examples underscore the power of molecular docking in predicting how indole derivatives, including those with a benzyloxy group, might interact with key biological targets.

Table 1: Predicted Binding Affinities of 4-Benzyloxy-Indole Derivatives with Biological Targets

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| 4-benzyloxy-2-trichloromethylquinazoline | PfDHFR-TS | -9.869, -9.589, -9.565 |

| (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid | S1P1 Receptor | Data not numerically specified in the provided text |

| 3a,4-dihydro-3H- pandawainstitute.compandawainstitute.comresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide | K-Ras Oncoprotein | Data not numerically specified in the provided text |

Note: The binding energies are specific to the derivatives studied and the specific protein targets. The negative values indicate favorable binding.

Elucidation of Specific Interactions and Active Site Residues

Beyond just predicting binding energy, computational studies can elucidate the specific molecular interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

In the study of 4-benzyloxy-2-trichloromethylquinazoline derivatives as PfDHFR-TS inhibitors, the molecular docking analysis identified crucial amino acid residues involved in the interaction. pandawainstitute.com Specifically, residues such as Leu46, Asp54, Ser111, and Thr185 were found to play a major role in the binding pocket of the quadruple mutant PfDHFR-TS. pandawainstitute.com

For the (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid series, while specific residues were not detailed in the provided abstract, the optimization of these compounds was guided by understanding their interactions within the S1P1 receptor. nih.gov This iterative process of docking and chemical modification is a hallmark of structure-based drug design.

The analysis of these interactions is critical for understanding the basis of molecular recognition and for designing new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For the three most promising 4-benzyloxy-2-trichloromethylquinazoline derivatives (S10, S23, and S64) complexed with PfDHFR-TS, MD simulations were performed for 100 nanoseconds. pandawainstitute.com The results demonstrated that the complexes remained stable throughout the simulation, confirming the favorable interactions predicted by docking. pandawainstitute.com

In a different study on imidazolo-triazole hydroxamic acid derivatives, MD simulations were used to analyze the root-mean-square deviation (RMSD) of the complexes. ajchem-a.com The stability of the RMSD values over the simulation time indicated that the ligands formed stable complexes with the histone deacetylase-2 receptor. ajchem-a.com Although not directly on this compound, this illustrates a common application of MD simulations in assessing the stability of ligand-receptor complexes.

Computational Prediction of Drug-Likeness and Pharmacokinetic Properties

For the 4-benzyloxy-2-trichloromethylquinazoline derivatives, ADME and drug-likeness predictions were used to confirm the suitability of the newly designed molecules S10, S23, and S64. pandawainstitute.com These predictions, combined with toxicity assessments, suggested that the designed compounds had favorable properties to be considered as drug candidates. pandawainstitute.com

Similarly, for 3a,4-dihydro-3H- pandawainstitute.compandawainstitute.comresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide derivatives, Lipinski's Rule of Five and Topological Polar Surface Area (TPSA) analyses suggested favorable drug-like properties and potentially high intestinal absorption. thesciencein.org In a study on hesperetin, a flavonoid, ADMET properties were analyzed to predict its pharmacokinetic profile. researchgate.net These computational evaluations are crucial for filtering out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Table 2: Predicted Pharmacokinetic Properties of Selected Indole Derivatives

| Derivative Class | Predicted Property | Outcome |

| 4-benzyloxy-2-trichloromethylquinazoline | ADME & Drug-likeness | Favorable for designed molecules S10, S23, S64 |

| 3a,4-dihydro-3H- pandawainstitute.compandawainstitute.comresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide | Lipinski's Rule of Five & TPSA | Favorable drug-like properties |

| Hesperetin | ADMET | Profile analyzed for drug development |

Non-Linear Optical (NLO) Property Analysis

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and photonics. arxiv.org Organic molecules with extended π-conjugated systems, donor-acceptor groups, and non-centrosymmetric structures often exhibit significant NLO properties. arxiv.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules.

Studies on indole derivatives have shown their potential as NLO materials. arxiv.orgresearchgate.net For instance, the NLO properties of Indole-7-carboxyldehyde were investigated using computational and experimental methods. arxiv.orgresearchgate.net The high values of dipole moment, linear polarizability, and first-order hyperpolarizability suggested its potential for NLO applications. arxiv.orgresearchgate.net

In a study on (E)-1-(1H-imidazol-1-yl) and (3-(1H-indol-2-yl))prop-2-en-1-one, DFT calculations at the B3LYP/6-31++G(d,p) level of theory were used to analyze their NLO activity. niscpr.res.in The dipole moment and initial hyperpolarizabilities of these compounds indicated their suitability as potential NLO materials. niscpr.res.in The presence of donor and acceptor groups and a π-conjugated system in this compound suggests that it and its derivatives could also possess interesting NLO properties, warranting further computational and experimental investigation.

Reactivity and Reaction Mechanisms of 4 Benzyloxy 2,3 Dihydro 1h Indole

Electrophilic Substitution Reactions on the Indoline (B122111) Core

The benzene (B151609) ring of the 4-benzyloxyindoline core is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effects of both the secondary amine (an aniline-type system) and the benzyloxy group. Both groups are ortho-, para-directors, and their combined influence strongly directs incoming electrophiles to the C5 and C7 positions, which are ortho and para to the amino group and ortho to the benzyloxy group.

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile (E⁺), which is then attacked by the electron-rich π-system of the benzene ring. researchgate.netwikipedia.org This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. youtube.com

Given the high electron density of the aromatic ring, reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed under mild conditions. A particularly relevant transformation for such activated systems is the Vilsmeier-Haack reaction, which achieves formylation of electron-rich aromatic compounds. wikipedia.orgnumberanalytics.comcambridge.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.org This electrophile readily attacks the activated indoline ring, leading to the formation of an aldehyde at either the C5 or C7 position after hydrolysis. wikipedia.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a polar solvent | 5-Bromo- and 7-Bromo-4-benzyloxy-2,3-dihydro-1H-indole |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 5-Nitro- and 7-Nitro-4-benzyloxy-2,3-dihydro-1H-indole |

Nucleophilic Reactions and Transformations

The primary site of nucleophilic reactivity in 4-benzyloxyindoline is the nitrogen atom of the secondary amine. This nitrogen possesses a lone pair of electrons, making it a potent nucleophile capable of attacking a variety of electrophilic species. Common reactions include N-alkylation and N-acylation.

N-acylation, such as N-formylation, can be achieved using various reagents. A straightforward method involves treating the amine with formic acid, often catalyzed by an agent like molecular iodine, under solvent-free conditions. organic-chemistry.orgresearchgate.net The proposed mechanism suggests that the catalyst (e.g., in-situ generated HI) protonates the formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the indoline nitrogen. organic-chemistry.org Similarly, acylation with other agents like acid chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives.

N-alkylation can be performed using alkyl halides or through reductive amination. The direct reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group onto the nitrogen. Catalytic methods for the N-alkylation of anilines using alcohols as alkylating agents are also well-established and represent a greener alternative. researchgate.net

Table 2: Nucleophilic Reactions at the Indoline Nitrogen

| Reaction Type | Reagent System | Product Type |

|---|---|---|

| N-Formylation | HCOOH, I₂ (cat.) | 1-Formyl-4-benzyloxy-2,3-dihydro-1H-indole |

| N-Acetylation | Acetyl chloride, base | 1-Acetyl-4-benzyloxy-2,3-dihydro-1H-indole |

Oxidation and Reduction Pathways

The 4-benzyloxyindoline scaffold can undergo distinct oxidation and reduction reactions, primarily involving the dihydro-pyrrole ring and the benzyl (B1604629) ether, respectively.

Oxidation: The indoline core can be readily oxidized (dehydrogenated) to form the corresponding aromatic indole (B1671886), 4-benzyloxyindole (B23222). This transformation is a common strategy in indole synthesis. nih.govresearchgate.net Aromatization can be accomplished using a variety of oxidizing agents. Manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are frequently employed for this purpose, often requiring stoichiometric amounts of the oxidant. nih.govresearchgate.net Catalytic methods, including aerobic oxidation systems, have also been developed as more sustainable alternatives to stoichiometric reagents. nih.govnih.gov

Reduction: Two principal reduction pathways are significant for this molecule.

Reduction of the corresponding indole: 4-Benzyloxy-2,3-dihydro-1H-indole can be synthesized by the reduction of 4-benzyloxyindole. Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid such as trifluoroacetic acid (TFA) are effective for reducing indoles to indolines. gbiosciences.comnih.gov

Cleavage of the Benzyl Ether (Debenzylation): The benzyloxy group is a common protecting group for phenols and can be removed under reductive conditions. The most common method is catalytic hydrogenolysis, which involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.comyoutube.com This reaction cleaves the benzylic C-O bond to yield 4-hydroxy-2,3-dihydro-1H-indole and toluene (B28343) as a byproduct. youtube.com This deprotection is often clean and high-yielding. youtube.comyoutube.com Lewis acids such as boron trichloride (B1173362) (BCl₃) can also be used to cleave benzyl ethers, providing an alternative to hydrogenation. atlanchimpharma.com

Table 3: Common Oxidation and Reduction Reactions

| Transformation | Reagent System | Product |

|---|---|---|

| Oxidation (Dehydrogenation) | DDQ or MnO₂ | 4-Benzyloxy-1H-indole |

| Reduction of Indole | NaBH₃CN, TFA | This compound |

Modulating Chemical Reactivity through Structural Modifications

The reactivity of the 4-benzyloxyindoline scaffold can be strategically altered by modifying its core structure, primarily through N-substitution or O-debenzylation. These modifications change the electronic nature of the molecule, enabling different reaction pathways.

N-Acylation: The introduction of an acyl group (e.g., acetyl) onto the indoline nitrogen has a profound electronic effect. The resulting N-acetyl-4-benzyloxyindoline contains an amide functional group. The electron-withdrawing nature of the carbonyl group significantly reduces the electron-donating ability of the nitrogen atom towards the aromatic ring. While still an ortho-, para-director, the amide group is a deactivator compared to the strongly activating amine. sigmaaldrich.com This deactivation makes subsequent electrophilic aromatic substitution reactions much more difficult and can alter regioselectivity. The nucleophilicity of the nitrogen is also quenched, preventing further N-alkylation or N-acylation.

O-Debenzylation: As described in the previous section, removal of the benzyl group via hydrogenolysis unmasks the phenolic hydroxyl group, yielding 4-hydroxy-2,3-dihydro-1H-indole. youtube.comatlanchimpharma.com This transformation fundamentally alters the molecule's reactivity profile. The free phenol (B47542) introduces acidity and a new site for O-alkylation or O-acylation. The hydroxyl group is a potent, ortho-, para-directing activating group for electrophilic aromatic substitution, comparable in strength to the amino group. This allows for a different set of functionalization strategies that were not possible with the benzyl-protected precursor.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Benzyloxyindoline |

| 4-Benzyloxy-1H-indole |

| 5-Bromo-4-benzyloxy-2,3-dihydro-1H-indole |

| 7-Bromo-4-benzyloxy-2,3-dihydro-1H-indole |

| 5-Nitro-4-benzyloxy-2,3-dihydro-1H-indole |

| 7-Nitro-4-benzyloxy-2,3-dihydro-1H-indole |

| This compound-5-carbaldehyde |

| This compound-7-carbaldehyde |

| 1-Formyl-4-benzyloxy-2,3-dihydro-1H-indole |

| 1-Acetyl-4-benzyloxy-2,3-dihydro-1H-indole |

| 1-Alkyl-4-benzyloxy-2,3-dihydro-1H-indole |

| 4-Hydroxy-2,3-dihydro-1H-indole |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Manganese dioxide |

| Sodium cyanoborohydride |

| Trifluoroacetic acid |

| Toluene |

| Boron trichloride |

| Acetyl chloride |

| Formic acid |

Applications in Medicinal Chemistry and Drug Discovery

4-Benzyloxy-2,3-dihydro-1H-indole as a Privileged Pharmacophore in Drug Design

The term "privileged structure" refers to a molecular framework that can serve as a scaffold for the development of small molecules that bind to a variety of biological targets. unipi.it The indole (B1671886) scaffold itself is recognized as a prominent privileged structure in the discovery of new drug candidates. unipi.it The this compound core, a derivative of the indole structure, is a key pharmacophore in medicinal chemistry. chemimpex.com This structural motif, also known as 4-benzyloxyindoline, is frequently used as a foundational element in the creation of novel pharmaceutical agents. chemimpex.comscbt.com Its utility stems from the benzyloxy group, which improves both its reactivity and solubility, making it a versatile building block in organic synthesis. chemimpex.com This scaffold has been particularly instrumental in the synthesis of indole derivatives with notable biological activities, including potential anti-cancer and anti-inflammatory properties. chemimpex.com Researchers have also employed this compound in the development of drugs targeting neurological disorders. chemimpex.com

The concept of a privileged scaffold is central to modern drug design, allowing for the creation of diverse libraries of compounds with the potential to interact with various receptors and enzymes. unipi.itrsc.org The 2,3-dihydro-1H-indole (indoline) ring system, a component of the title compound, is a feature of many biologically active molecules. The strategic placement of the benzyloxy group at the 4-position provides a key point for interaction with biological targets and allows for further molecular modifications.

Rational Design and Synthesis of Biologically Active Derivatives

The process of rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new drugs with specific pharmacological actions. nih.gov This approach often involves the use of computational methods to guide the synthesis of novel molecules. nih.govnih.gov The this compound scaffold is an excellent starting point for such endeavors. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing a series of analogs of a lead compound and evaluating their effects in biological assays. The insights gained from SAR studies guide the optimization of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Pharmacological Profiles

The modification of substituents on a core scaffold can have a profound impact on the pharmacological profile of the resulting analogs. For example, in a series of indole-based HIV-1 fusion inhibitors, modifications to the benzyl (B1604629) ring and the introduction of other substituents were examined to define the role of shape and molecular properties. nih.gov Similarly, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), computational structure-based methods were used to design more potent ligands based on a 4-phenyl-1,2,3-triazole scaffold. nih.gov

In another study on benzoic acid derivatives with anti-sickling properties, it was found that strong electron-donating groups on the benzene (B151609) ring were important for potent activity. iomcworld.com The position of nitrogen atoms in heterocyclic cores has also been shown to be critical for inhibitory activity in other compound series. nih.gov For instance, a compound with a 1H-pyrazolo[4,3-c]pyridine core was more potent than one with an indazole core. nih.gov The size and nature of substituents also play a significant role; smaller alkyl groups or specific cyclic substitutions can either enhance or decrease potency. nih.gov

The following table summarizes the impact of substituent modifications on the pharmacological profiles of various compound series, illustrating the general principles of SAR.

| Compound Series | Core Scaffold | Modification | Impact on Activity |

| HIV-1 Fusion Inhibitors | Indole | Alternative benzyl ring substituents | Altered binding affinity and antiviral activity nih.gov |

| IDO1 Inhibitors | 4-Phenyl-1,2,3-triazole | Computationally designed modifications | Increased potency nih.gov |

| Anti-sickling Agents | Benzoic Acid | Strong electron-donating groups | Enhanced anti-sickling properties iomcworld.com |

| Enzyme Inhibitors | Pyrazolopyridine | Position of nitrogen atoms | Significant changes in inhibitory activity nih.gov |

Identification of Key Pharmacophoric Features

For a series of monoamine oxidase B (MAO-B) inhibitors, the introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs was a key design element. nih.gov The position of this group (para vs. ortho) on the B-ring significantly influenced inhibitory activity, with the para position being more favorable. nih.gov Furthermore, the nature of the substituent on the A-ring, such as a thiophene (B33073) group, also played a critical role in determining potency. nih.gov In the design of cytotoxic agents, the indol-3-ylglyoxylamide moiety, in conjunction with a β-carboline scaffold, was identified as a key pharmacophore for DNA intercalation. unipi.it

The table below highlights some key pharmacophoric features identified in different classes of compounds.

| Compound Class | Key Pharmacophoric Feature(s) | Biological Target/Activity |

| HIV-1 Fusion Inhibitors | Specific molecular shape and contact surface area | gp41 nih.gov |

| Triazinoindole Analogs | Hydroxyl groups | Urease inhibition researchgate.net |

| MAO-B Inhibitors | para-Substituted benzyloxy group, thiophene ring | MAO-B inhibition nih.gov |

| Cytotoxic Agents | Indol-3-ylglyoxylamide and β-carboline scaffold | DNA intercalation unipi.it |

Targeting Specific Molecular Pathways and Biological Targets

The rational design of bioactive molecules often involves targeting specific components of cellular signaling pathways that are dysregulated in disease. The this compound scaffold can serve as a starting point for developing molecules that modulate such pathways.

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like growth, differentiation, and apoptosis. The dysregulation of these pathways is a hallmark of many diseases, including cancer.

YC-1 (Lificiguat), an indazole derivative, is known to stimulate soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway. nih.gov While not a direct derivative of this compound, the SAR studies on YC-1 analogs provide valuable insights into how modifications of a heterocyclic core can influence activity within a signaling pathway. For example, the replacement of the indazole core with other heterocycles like benzoimidazole or imidazopyridine resulted in less potent compounds for HIF-1 inhibition, a target related to cellular responses to hypoxia. nih.gov The nature of the substituents on the core structure was also found to be critical for activity. nih.gov

In the context of acute myeloid leukemia (AML), a phenotypic screen identified a 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-one compound that induces differentiation of leukemia cells. mdpi.com Subsequent SAR studies on this scaffold aimed to improve its potency and metabolic stability, demonstrating a focused effort to develop a compound that modulates the differentiation pathway in cancer cells. mdpi.com The interaction of certain indol-3-ylglyoxylamide derivatives with a DNA-TopoII complex, studied through molecular modeling, revealed the crucial role of the glyoxylamide moiety in binding to DNA, suggesting a mechanism for their cytotoxic effects. unipi.it

Interaction with Enzymes and Receptors

The biological activity of derivatives of this compound is intrinsically linked to their ability to interact with specific enzymes and receptors within the body. These interactions can modulate cellular signaling pathways, leading to therapeutic effects.

S1P1 Receptor: Derivatives of 7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole have been identified as potent and direct-acting functional antagonists of the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov The S1P1 receptor plays a crucial role in lymphocyte trafficking, and its modulation is a validated strategy for treating autoimmune diseases like multiple sclerosis. nih.gov By acting as functional antagonists, these compounds can sequester immune cells in the lymphoid tissues, preventing them from mounting an inflammatory attack on the central nervous system. nih.gov

Histidine Kinase: While direct studies on this compound itself are limited in this context, the broader class of indole derivatives has shown promise as inhibitors of bacterial histidine kinases. These enzymes are essential for bacterial signal transduction and are attractive targets for novel antibacterial agents. For instance, waldiomycin and its synthetic naphthoquinone derivatives have been shown to inhibit histidine kinases by binding to the conserved H-box region, a site not present in mammalian cells, suggesting a potential for selective antibacterial action. nih.gov

Estrogen Receptor Alpha (ERα): Indole derivatives, such as Indole-3-carbinol (I3C), have been shown to negatively regulate estrogen receptor-alpha (ERα) signaling. nih.gov ERα is a key driver in the proliferation of certain types of breast cancer cells. nih.govnih.gov I3C can repress the transcriptional activity of ERα, down-regulate the expression of estrogen-responsive genes, and act synergistically with other tumor suppressors. nih.gov This highlights the potential for indole-based scaffolds to be developed into selective estrogen receptor modulators for cancer therapy.

14-3-3η protein: The 14-3-3 protein family is involved in regulating various cellular processes, and their inhibition is a target for cancer therapy. While direct interaction of this compound is not explicitly detailed, related scaffolds are being explored. For example, inhibitors based on a 4-aminoantipyrine (B1666024) scaffold have been developed to disrupt 14-3-3 protein-protein interactions, leading to antiproliferative effects in cancer cells. nih.gov

Therapeutic Potential of this compound Derivatives

The diverse biological activities of this compound derivatives have led to their investigation in a wide array of therapeutic areas.

Anti-cancer Agents and Tubulin Targeting

Derivatives of the indoline (B122111) scaffold have emerged as potent anti-cancer agents, with a significant number of them functioning as tubulin polymerization inhibitors. nih.govnih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Certain indoline derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization into microtubules. nih.gov This disruption of the microtubule network is a validated anti-cancer strategy.

Research Findings: Studies have identified indoline derivatives with potent antiproliferative activity against various cancer cell lines, including esophageal squamous cell carcinoma. nih.gov For example, one study reported a compound that inhibited tubulin polymerization with an IC50 value of 3.4 µM and demonstrated strong suppression of tubulin polymerization within cancer cells. nih.gov Similarly, novel indole-based 1,2,4-triazole (B32235) derivatives have been developed as potent tubulin polymerization inhibitors, showing excellent antiproliferative effects in the nanomolar range against HeLa cells. rsc.org

| Compound Class | Mechanism | Key Findings | Reference |

| Indoline Derivatives | Tubulin Polymerization Inhibition (Colchicine Site) | Potent antiproliferative activity against esophageal cancer cells; IC50 of 3.4 µM for tubulin inhibition. | nih.gov |

| Indole-based 1,2,4-triazoles | Tubulin Polymerization Inhibition (Colchicine Site) | Nanomolar antiproliferative efficacy against HeLa cells; IC50 of 8.3 µM for tubulin polymerization. | rsc.org |

| 2,3-dihydroquinazolin-4(1H)-one Derivatives | Tubulin Polymerization Inhibition | Strong broad-spectrum anticancer activity; induced apoptosis and cell cycle arrest at G2/M phase. | nih.gov |

Anti-inflammatory Compounds

The indoline and related indole structures are foundational in the development of anti-inflammatory agents. These compounds often exert their effects by modulating key inflammatory pathways.

Mechanism of Action: Derivatives have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). chemrxiv.orgchemrxiv.org They can also decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and downregulate inflammatory enzymes such as iNOS and COX-2. chemrxiv.orgchemrxiv.orgnih.gov Some derivatives achieve this by activating the Nrf2-HO-1 signaling pathway or inhibiting the NF-κB pathway. chemrxiv.orgnih.govmdpi.com

Research Findings: Indole derivatives of ursolic acid have demonstrated significant inhibition of NO and pro-inflammatory cytokines in LPS-stimulated macrophages. chemrxiv.orgchemrxiv.org Similarly, 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have shown promising anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 pathway. nih.gov

Antimicrobial and Antifungal Compounds

Derivatives of this compound have shown significant promise as both antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens.

Antimicrobial Activity: Indole derivatives have demonstrated efficacy against a range of bacteria, including extensively drug-resistant Acinetobacter baumannii. nih.gov Some of these compounds not only exhibit direct antimicrobial effects but also inhibit biofilm formation, a key virulence factor for many bacteria. nih.gov The mechanism can involve the downregulation of genes related to quorum sensing and biofilm production. nih.gov

Antifungal Activity: Various indole derivatives have been found to possess potent antifungal properties. For example, 7-benzyloxyindole (B21248) has been shown to effectively inhibit biofilm and hyphal formation in Candida albicans, a common fungal pathogen. nih.gov This inhibition is linked to the downregulation of several genes essential for these processes. nih.gov Furthermore, novel indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have exhibited a broad spectrum of activity against various fungi, with some compounds showing significant promise as lead structures for new antifungal drugs. nih.govresearchgate.netdocumentsdelivered.com

| Compound Class | Target Organism | Key Findings | Reference |

| Indole Derivatives | Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity; synergistic effects with existing antibiotics. | nih.gov |

| 7-Benzyloxyindole | Candida albicans | Significant inhibition of biofilm and hyphal formation; downregulated key virulence genes. | nih.gov |

| Indole-Triazole Derivatives | Various Fungi | Broad-spectrum antifungal activity with MIC values as low as 3.125 µg/mL. | nih.gov |

| Benzylic 1,2,3-triazole-4-carboxamides | Filamentous Fungi & Candida species | Efficient fungicidal activity against several clinically relevant fungal species. | researchgate.net |

Agents for Neurological Disorders

The privileged structure of the indole nucleus has been extensively utilized in the design of agents targeting neurological disorders, including Parkinson's disease and Alzheimer's disease. chemimpex.comnih.govnih.gov

Mechanism of Action: For Parkinson's disease, derivatives have been developed as potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B is an enzyme that breaks down dopamine, and its inhibition can help to alleviate the motor symptoms of the disease. In the context of Alzheimer's disease, indole-based compounds have been investigated as cholinesterase inhibitors and modulators of amyloid-β aggregation. nih.gov

Research Findings: A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were designed as multifunctional agents for Parkinson's disease, with one compound showing potent and selective MAO-B inhibitory activity (IC50 = 0.062 µM), along with antioxidant and anti-neuroinflammatory properties. nih.gov For Alzheimer's, various azepino-indole derivatives have been synthesized and evaluated as inhibitors of cholinesterases and amyloid-β aggregation. nih.gov

Antioxidant Activity

Many indole derivatives exhibit significant antioxidant activity, which is a valuable property for combating oxidative stress implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov

Mechanism of Action: The antioxidant capacity of indole derivatives is often attributed to their ability to scavenge free radicals. The number and position of hydroxyl and methoxy (B1213986) groups on the indole scaffold can significantly influence this activity. nih.gov

Research Findings: Studies on indole hydrazones have demonstrated varying degrees of antioxidant activity in different assays. nih.gov The presence of multiple hydroxyl groups on the arylidene moiety was found to be crucial for good antioxidant potential. nih.gov Other research has explored 1,2,3-triazole derivatives containing indole or other heterocyclic moieties, which have also been identified as potent radical scavenging agents. nih.gov

Other Therapeutic Areas (e.g., Antidiabetic, Antihypertensive)

While the primary therapeutic applications of this compound and its derivatives are concentrated in other areas, the broader class of indole-containing compounds has been the subject of significant research for the treatment of metabolic and cardiovascular diseases, particularly diabetes and hypertension. mdpi.comnih.gov The structural versatility of the indole nucleus makes it a privileged scaffold in medicinal chemistry, offering numerous possibilities for modification to achieve desired biological activities. mdpi.comresearchgate.net

Antidiabetic Potential of Indole Derivatives

The global rise in diabetes mellitus has spurred the search for novel antidiabetic agents. nih.gov Indole alkaloids and their synthetic derivatives have emerged as a promising source for the discovery of new drugs to manage this metabolic disorder. nih.govresearchgate.netseattleu.edu Research has shown that various indole-based compounds can exert hypoglycemic effects through several mechanisms of action. researchgate.netscielo.br

One key area of investigation is the inhibition of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. researchgate.net By inhibiting this enzyme, the rate of glucose absorption from the gut is slowed, leading to a reduction in postprandial blood glucose levels. A number of indole derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. researchgate.netnih.gov For instance, a series of indole derivatives incorporating a thiazolidine-2,4-dione moiety demonstrated significant α-glucosidase inhibitory activity, with some compounds proving to be much more potent than the commercially available drug, acarbose (B1664774). nih.gov

Another important target for antidiabetic drugs is the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Some indole derivatives have been designed as partial agonists of PPARγ, aiming to improve insulin (B600854) sensitivity with a better safety profile than full agonists. sci-hub.se Furthermore, research into 4-oxo-4,5,6,7-tetrahydroindole-3-acetic acids has revealed their potential as oral hypoglycemic agents, showing activity in both normal and streptozocin-induced diabetic rats. nih.gov

While direct studies on the antidiabetic properties of this compound are not prominent in the literature, the presence of the benzyloxy group in other molecular scaffolds has been associated with hypoglycemic effects. For example, bornyl derivatives of p-(benzyloxy)phenylpropionic acid have been shown to reduce blood glucose levels, suggesting that the benzyloxy moiety can be a component of pharmacologically active antidiabetic compounds. nih.gov

| Compound Class | Specific Example(s) | Mechanism of Action/Target | Key Research Finding |

|---|---|---|---|

| Indole-Thiazolidinedione Derivatives | Compound IT4 | α-Glucosidase Inhibition | Showed significantly higher inhibitory activity (IC50 = 2.35 ± 0.11 μM) compared to acarbose (IC50 = 575.02 ± 10.11 μM). nih.gov |

| 4-Oxo-4,5,6,7-tetrahydroindole-3-acetic Acids | Acids 4 and 5 | Oral Hypoglycemic Agent | Demonstrated good oral hypoglycemic activity in normal and streptozocin-induced diabetic rats. nih.gov |

| Indole-based PPARγ Agonists | SR2067 | Partial Agonist of PPARγ | Designed to improve insulin sensitivity with potentially fewer side effects than full agonists. sci-hub.se |